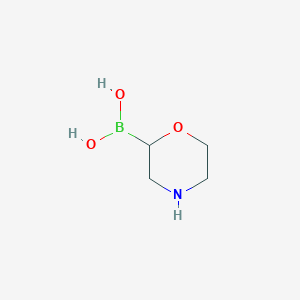Morpholin-2-ylboronic acid
CAS No.: 2225151-85-7
Cat. No.: VC18872215
Molecular Formula: C4H10BNO3
Molecular Weight: 130.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2225151-85-7 |
|---|---|
| Molecular Formula | C4H10BNO3 |
| Molecular Weight | 130.94 g/mol |
| IUPAC Name | morpholin-2-ylboronic acid |
| Standard InChI | InChI=1S/C4H10BNO3/c7-5(8)4-3-6-1-2-9-4/h4,6-8H,1-3H2 |
| Standard InChI Key | QWBTXAJUCOPYBQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1CNCCO1)(O)O |
Introduction
Structural and Nomenclature Considerations
Chemical Identity and Nomenclature
2-Morpholinopyrimidin-5-ylboronic acid is systematically named as [2-(4-morpholinyl)-5-pyrimidinyl]boronic acid, reflecting the morpholine moiety at the pyrimidine’s 2-position and the boronic acid group at the 5-position . The compound’s IUPAC name, (2-(morpholin-4-yl)pyrimidin-5-yl)boronic acid, emphasizes its bicyclic structure, where the morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) is fused to the pyrimidine scaffold. Common synonyms include 2-morpholino-5-pyrimidineboronic acid and MFCD07375148 .
Synthesis and Reaction Optimization
Key Synthetic Routes
The most efficient synthesis involves nucleophilic aromatic substitution of 2-chloropyrimidin-5-ylboronic acid with morpholine in ethanol, catalyzed by triethylamine (Table 1) .
Table 1: Representative Synthesis of 2-Morpholinopyrimidin-5-ylboronic Acid
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 2-Chloropyrimidin-5-ylboronic acid | Morpholine, triethylamine | Ethanol, 20°C, 1 h | 70% |
| 2-Chloropyrimidin-5-ylboronic acid | Morpholine, triethylamine | Ethanol, 80°C, 5 h | 68% |
At ambient temperature, the reaction achieves 70% yield within 1 hour, while elevated temperatures (80°C) slightly reduce yields due to competing side reactions . Triethylamine neutralizes HCl byproducts, driving the reaction to completion. Post-synthesis, precipitation in water yields the product as a cream-colored solid .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) data confirm structural integrity:
-
-NMR (250 MHz, DMSO-d6): δ 8.63 (s, 2H, pyrimidine-H), 8.05 (s, 2H, B–OH), 3.68 (m, 8H, morpholine-H) .
The absence of residual starting material peaks in NMR spectra indicates high purity, while LCMS retention times (0.15 minutes) align with expected hydrophilicity .
Physicochemical and Computational Properties
Solubility and Lipophilicity
The compound exhibits high aqueous solubility (33.9–90.5 mg/mL) due to its boronic acid and morpholine groups, which enhance hydrogen bonding . Computational models predict a consensus log of -1.32, indicating moderate hydrophilicity (Table 2) .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Log | -1.32 | Consensus |
| Solubility (mg/mL) | 33.9–90.5 | ESOL/Ali |
| TPSA | 78.71 Ų | – |
| GI Absorption | Low | – |
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediate
2-Morpholinopyrimidin-5-ylboronic acid serves as a precursor for kinase inhibitors targeting oncology and inflammatory diseases. Its boronic acid group enables Suzuki couplings with aryl halides, facilitating rapid diversification of pyrimidine-based scaffolds .
Fluorescent Probes
The morpholine moiety’s electron-rich nature makes the compound suitable for designing pH-sensitive fluorescent probes. Such probes are utilized in cellular imaging to track lysosomal activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume